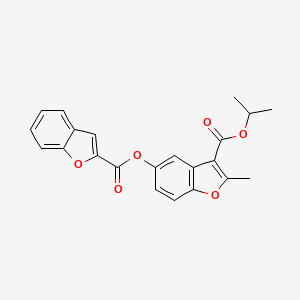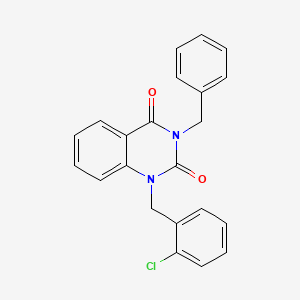
3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione” is a derivative of pyrimidinedione, pyrimidinetrione, triazinedione, and tetrahydroquinazolinedione . These compounds are known to be α1-adrenergic receptor antagonists . They are useful for the treatment of diseases involving directly or indirectly an obstruction of the lower urinary tract, such as benign prostatic hyperplasia .
Synthesis Analysis
The synthesis of these compounds involves a series of chemical reactions . For example, a precipitated product was isolated by filtration, washed with isopropyl acetate, and air-dried . The mother liquor and washings were combined, concentrated under vacuum to about 4 L, and allowed to cool slowly to room temperature .Molecular Structure Analysis
The molecular structure of these compounds is complex, with multiple functional groups . The compounds of Formula I, where R 5 is a group selected from Formulae (a), (b), © and (d), and the pharmaceutically acceptable salts and N-oxides thereof, are α 1 -adrenergic receptor antagonists .Chemical Reactions Analysis
These compounds undergo a series of chemical reactions during their synthesis . The exact nature of these reactions depends on the specific compound and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds depend on their specific structure and the conditions under which they are synthesized . More detailed information would require specific experimental data.Scientific Research Applications
Green Chemistry Approaches
S. Rajesh et al. (2011) highlighted the environmental advantages of synthesizing heterocyclic ortho-quinones using a "on water" protocol that exhibits high atom economy and avoids the need for extraction and chromatographic purification steps, pointing towards greener synthesis routes for quinazoline derivatives Rajesh et al., 2011.
Medicinal Chemistry Applications
V. Colotta et al. (2004) explored the synthesis and receptor binding activities of 3-hydroxy-quinazoline-2,4-dione derivatives, indicating their utility as selective Gly/NMDA and AMPA receptor antagonists. This study underscores the therapeutic relevance of quinazoline derivatives in medicinal chemistry, particularly in neuropharmacology Colotta et al., 2004.
Catalytic Applications and Green Synthesis
Tao Zhang et al. (2016) reported on an Ir(III)-catalyzed direct C-H amidation/cyclization of benzamides using 2,2,2-trichloroethoxycarbonyl azide, efficiently yielding functionalized quinazoline-2,4(1H,3H)-diones. This work showcases the catalytic prowess of quinazoline derivatives in facilitating the formation of biologically and medicinally significant compounds Zhang et al., 2016.
Novel Synthesis Methods
K. B. Rasal and G. Yadav (2016) developed a CO2-mediated novel synthesis method for quinazoline-2,4(1H,3H)-dione, demonstrating an efficient and environmentally friendly approach that utilizes CO2, highlighting the adaptability and significance of quinazoline derivatives in sustainable chemical synthesis Rasal & Yadav, 2016.
Mechanism of Action
These compounds act as α1-adrenergic receptor antagonists . They mediate the contractile state of smooth muscle tissue . For example, hypersympathetic activity produces contraction of vascular smooth muscle which leads to elevated blood pressures . Thus, α 1 -adrenoceptor antagonists find use as anti-hypertensive agents .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-benzyl-1-[(2-chlorophenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O2/c23-19-12-6-4-10-17(19)15-24-20-13-7-5-11-18(20)21(26)25(22(24)27)14-16-8-2-1-3-9-16/h1-13H,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKGIDBOXXPHBHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-1-(2-chlorobenzyl)quinazoline-2,4(1H,3H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

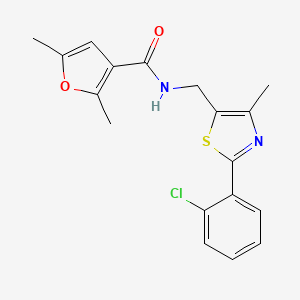
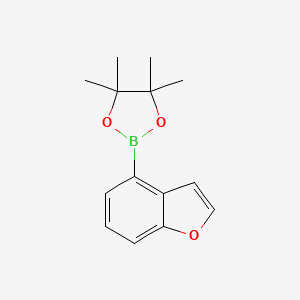

![(Z)-3-phenyl-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)propanamide](/img/structure/B2994670.png)
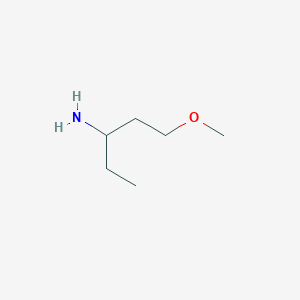
![5-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2994673.png)
![ethyl 4-[2-(4-ethoxybenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2994675.png)
![7-Hydroxy-5-(pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2994676.png)

![N-(4-ethoxyphenyl)-2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2994678.png)
![N-[4-[4-(3-Hydroxypropyl)piperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2994680.png)


